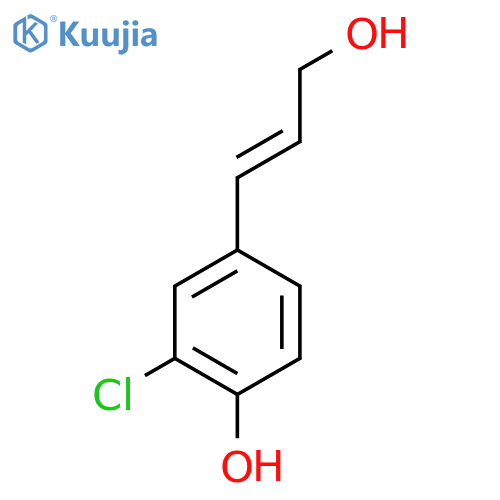

Cas no 51765-23-2 (2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol)

51765-23-2 structure

商品名:2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol

- CS-0353963

- 51765-23-2

- EN300-1966374

-

- インチ: 1S/C9H9ClO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h1-4,6,11-12H,5H2/b2-1+

- InChIKey: OSXDPXNJKBPXKH-OWOJBTEDSA-N

- ほほえんだ: ClC1=C(C=CC(/C=C/CO)=C1)O

計算された属性

- せいみつぶんしりょう: 184.0291072g/mol

- どういたいしつりょう: 184.0291072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 40.5Ų

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1966374-0.5g |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 0.5g |

$603.0 | 2023-09-17 | ||

| Enamine | EN300-1966374-2.5g |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 2.5g |

$1230.0 | 2023-09-17 | ||

| Enamine | EN300-1966374-0.05g |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 0.05g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-1966374-5g |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 5g |

$1821.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424633-250mg |

2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 98% | 250mg |

¥21978.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424633-1g |

2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 98% | 1g |

¥23868.00 | 2024-05-10 | |

| Enamine | EN300-1966374-10.0g |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 10g |

$3807.0 | 2023-05-25 | ||

| Enamine | EN300-1966374-10g |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 10g |

$2701.0 | 2023-09-17 | ||

| Enamine | EN300-1966374-1g |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 1g |

$628.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424633-100mg |

2-Chloro-4-(3-hydroxyprop-1-en-1-yl)phenol |

51765-23-2 | 98% | 100mg |

¥16821.00 | 2024-05-10 |

2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

51765-23-2 (2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenol) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量